2-Ethyl-n-methylbutanamide
Overview
Description
2-Ethyl-n-methylbutanamide is an organic compound with the molecular formula C7H15NO. It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-n-methylbutanamide can be synthesized through the reaction of 2-ethylbutanoic acid with methylamine. The reaction typically involves the formation of an amide bond between the carboxyl group of the acid and the amino group of the amine. This process can be catalyzed by using dehydrating agents such as thionyl chloride or carbodiimides to facilitate the removal of water .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-n-methylbutanamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various alkyl halides can be used as reagents for substitution reactions.
Major Products Formed
Hydrolysis: 2-Ethylbutanoic acid and methylamine.
Reduction: 2-Ethylbutanamine.
Substitution: Substituted amides depending on the alkyl halide used.
Scientific Research Applications
2-Ethyl-n-methylbutanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethyl-n-methylbutanamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially affecting their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Ethylbutanamide: Lacks the methyl group on the nitrogen atom.
N-Methylbutanamide: Lacks the ethyl group on the carbon chain.
Butanamide: Lacks both the ethyl and methyl groups.
Uniqueness
2-Ethyl-n-methylbutanamide is unique due to the presence of both an ethyl group on the carbon chain and a methyl group on the nitrogen atom.
Properties
IUPAC Name |
2-ethyl-N-methylbutanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-6(5-2)7(9)8-3/h6H,4-5H2,1-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLWPHANFDORGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280326 | |
Record name | NSC16402 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5449-60-5 | |
Record name | NSC16402 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC16402 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60280326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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